molecular formula C22H34O3 B13842599 Treprostinil intermediate

Treprostinil intermediate

Cat. No.: B13842599
M. Wt: 346.5 g/mol
InChI Key: DOKGVQFKRMEKJX-ZFORQUDYSA-N
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Description

Treprostinil intermediate is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. Treprostinil works by dilating blood vessels and inhibiting platelet aggregation, thereby improving blood flow and reducing the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil intermediate involves several key steps, including Claisen rearrangement and catalytic Pauson–Khand reactions. The Claisen rearrangement is performed in a plug flow reactor, which enhances yields and selectivity. The Pauson–Khand reaction is carried out under catalytic conditions using cobalt carbonyl and carbon monoxide .

Industrial Production Methods: Industrial production of this compound typically involves scaling up these reactions to multigram amounts. The use of continuous flow reactors ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Treprostinil intermediate undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are further processed to yield treprostinil .

Scientific Research Applications

Treprostinil intermediate has numerous applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of treprostinil intermediate, once converted to treprostinil, involves the promotion of vasodilation in pulmonary and systemic arterial vascular beds. This is achieved through the activation of prostacyclin receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent relaxation of smooth muscle cells. Additionally, treprostinil inhibits platelet aggregation, further enhancing its therapeutic effects .

Comparison with Similar Compounds

    Epoprostenol: Another prostacyclin analog used for pulmonary arterial hypertension but with a shorter half-life and less stability.

    Iloprost: A synthetic analog with similar vasodilatory effects but different pharmacokinetic properties.

    Beraprost: An oral prostacyclin analog with distinct pharmacodynamics.

Uniqueness: Treprostinil intermediate is unique due to its stability and versatility in various formulations (intravenous, subcutaneous, inhaled, and oral). This allows for flexible administration routes and improved patient compliance compared to other prostacyclin analogs .

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

InChI

InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17-,18+,19-,21+/m0/s1

InChI Key

DOKGVQFKRMEKJX-ZFORQUDYSA-N

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O

Origin of Product

United States

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